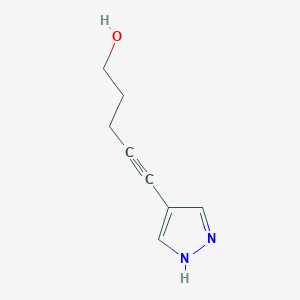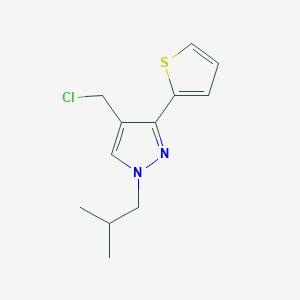
6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine (DFPPA) is a heterocyclic pyridine derivative that has been gaining attention in the scientific research community due to its potential applications in various fields. DFPPA is a versatile compound that can be used as a building block for various other compounds and can be used as an intermediate in chemical syntheses. The versatility of DFPPA has made it a popular choice for researchers in various fields, such as medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on compounds with structural similarities to 6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine has focused on understanding their pharmacokinetic properties and metabolic pathways. For instance, the metabolism and excretion of dipeptidyl peptidase IV inhibitors with related structures have been examined in various species, revealing insights into their absorption, distribution, and elimination processes. These studies highlight the role of cytochrome P450 enzymes in metabolizing such compounds, with specific pathways including hydroxylation, N-dealkylation, and conjugation reactions (Sharma et al., 2012).
Biological Activity
Compounds structurally related to this compound have been investigated for their biological activities, including their roles as enzyme inhibitors and receptor agonists. The interaction of these compounds with biological targets such as dipeptidyl peptidase IV and beta-adrenergic receptors has been studied to understand their therapeutic potential and mechanism of action (Tang et al., 2002).
Therapeutic Applications
The research on analogs of this compound suggests potential therapeutic applications, particularly in the treatment of metabolic disorders and as part of combination therapies for infectious diseases. The synthesis and evaluation of these compounds as part of drug discovery efforts underscore their relevance in developing new medications (Pandey et al., 2016).
Analyse Biochimique
Biochemical Properties
6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with neurofibrillary tangles, which are aggregates of tau protein associated with neurodegenerative diseases such as Alzheimer’s disease . The compound exhibits high specificity and selectivity for binding to these tangles, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tau protein aggregates can alter the signaling pathways involved in neurodegeneration, potentially leading to changes in gene expression and metabolic processes within affected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to neurofibrillary tangles with high affinity, inhibiting their formation and promoting their degradation. This interaction is crucial for its potential therapeutic effects in treating neurodegenerative diseases. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in potential treatments .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence its activity and efficacy, as well as its potential side effects. Studies have shown that it can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can influence its localization and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
6-(3,3-difluoropiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)4-1-5-15(7-10)9-3-2-8(13)6-14-9/h2-3,6H,1,4-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGPYDPPPPXCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



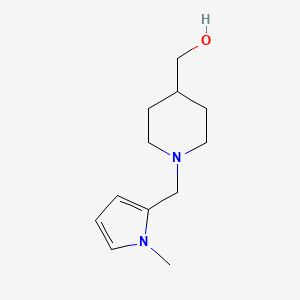


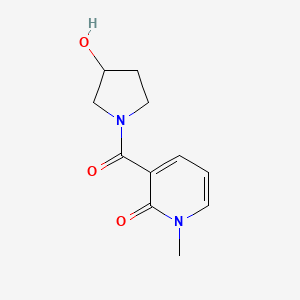

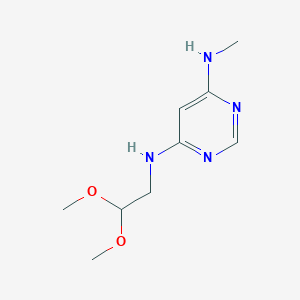
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)
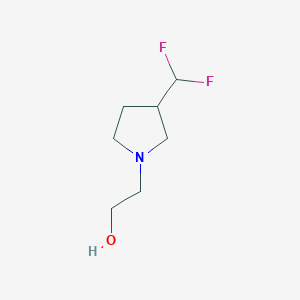


![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
